molecular formula C14H18N2O2 B1260085 N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide

Cat. No. B1260085
M. Wt: 246.3 g/mol
InChI Key: RJNBGVJXJBZVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butanoylserotonin is an N-acylserotonin obtained by formal condensation of the carboxy group of butyric acid with the primary amino group of serotonin. It derives from a butyric acid.

Scientific Research Applications

Urease Inhibition

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide derivatives have been explored for their potential as urease inhibitors. A study found that certain indole-based butanamides showed potent in vitro inhibitory activity against urease, an enzyme linked to several gastrointestinal diseases. These compounds are considered valuable in the design of therapeutic agents for treating urease-related disorders (Nazir et al., 2018).

Amylase Inhibition

Another significant application is in the inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. Research on various butanamide derivatives revealed significant α-amylase inhibitory activity, indicating potential applications in managing diabetes and related metabolic disorders (Mathew et al., 2015).

Antimicrobial Properties

Indole butanamide derivatives have been synthesized and tested for antimicrobial activities. Studies showed that these compounds possess significant antimicrobial properties against various microbial strains, suggesting potential use in developing new antimicrobial agents (Anekal & Biradar, 2012).

Antisecretory Activity

Research on butanamides with a tetrazol-5-yl group indicated notable antisecretory activity against gastric acid secretion. These findings suggest the potential application of these compounds in treating conditions like peptic ulcers (Ueda et al., 1991).

Antitumor Activity

A study focusing on the synthesis of indole butanamides demonstrated moderate antitumor activity against various malignant cells, with some compounds particularly effective against renal cancer cells. This highlights the potential application in cancer therapy (Horishny & Matiychuk, 2020).

Antiviral and Other Activities

Additional research includes exploring the antiviral properties and other pharmacological applications of butanamide derivatives, suggesting a wide range of potential therapeutic uses (Various Authors).

properties

Product Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide

Molecular Formula

C14H18N2O2

Molecular Weight

246.3 g/mol

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide

InChI

InChI=1S/C14H18N2O2/c1-2-3-14(18)15-7-6-10-9-16-13-5-4-11(17)8-12(10)13/h4-5,8-9,16-17H,2-3,6-7H2,1H3,(H,15,18)

InChI Key

RJNBGVJXJBZVJW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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